

Enniatin B: An In-Depth Technical Guide to its Interaction with Cellular Membranes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Enniatin B*

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Abstract

Enniatin B, a cyclic hexadepsipeptide mycotoxin produced by *Fusarium* species, has garnered significant attention for its diverse biological activities, including antibacterial, antifungal, and cytotoxic effects.[1][2][3] Its primary mechanism of action is attributed to its ionophoric properties, enabling the transport of cations across cellular membranes, thereby disrupting crucial physiological ion gradients.[1][4] This technical guide provides a comprehensive overview of the current understanding of **Enniatin B**'s interaction with cellular membranes, its impact on membrane integrity and function, and the downstream cellular consequences. This document consolidates quantitative data on its activity, details key experimental protocols for its study, and visualizes the implicated signaling pathways, offering a valuable resource for researchers in toxicology, pharmacology, and drug development.

Mechanism of Action at the Cellular Membrane

Enniatin B's lipophilic nature allows it to readily insert into the lipid bilayer of cellular membranes.[1] Its unique cyclic structure, composed of alternating N-methyl-L-amino acids and D- α -hydroxyisovaleric acids, creates a central cavity capable of chelating various cations.[5][6]

Ionophoric Activity

The primary and most studied mechanism of **Enniatin B** is its function as an ionophore, a molecule that facilitates the transport of ions across lipid membranes.[1][4] It can form complexes with a variety of monovalent and divalent cations, with a notable preference for potassium (K+).[1] This transport disrupts the electrochemical gradients essential for numerous cellular processes, including nutrient transport, maintenance of membrane potential, and signal transduction.[7]

Enniatin B is proposed to function via a "carrier" model, where it encapsulates a cation, diffuses across the membrane, and releases the ion on the other side.[1][4] It can form both 1:1 and 2:1 "sandwich" complexes with cations, with the stoichiometry influencing its transport efficiency and selectivity.[1][5][8] Studies using tethered bilayer lipid membranes have shown that the presence of specific cations, such as Na+, can promote a cooperative incorporation of **Enniatin B** into the membrane.[5][6]

Effects on Membrane Permeability and Potential

By shuttling cations across membranes, **Enniatin B** increases the permeability of these barriers to ions.[1][7] This leads to a dissipation of the membrane potential, a critical component of cellular energy metabolism and signaling. The influx of cations, particularly K+, into the mitochondrial matrix can disrupt the mitochondrial membrane potential ($\Delta\Psi_m$), uncouple oxidative phosphorylation, and induce mitochondrial swelling.[1][9] This disruption of mitochondrial function is a key factor in **Enniatin B**-induced cytotoxicity.

Quantitative Data on Enniatin B-Membrane Interactions

The following tables summarize the available quantitative data regarding the cytotoxic effects and membrane transport of **Enniatin B** across various cell lines and experimental conditions.

Table 1: Cytotoxicity of **Enniatin B** (IC50 Values)

Cell Line	Assay	Exposure Time (h)	IC50 (μM)	Reference(s)
V79 (Chinese Hamster Lung Fibroblasts)	Neutral Red	48	4	[10]
V79 (Chinese Hamster Lung Fibroblasts)	Alamar Blue	48	>10	[10]
MRC-5 (Human Fetal Lung Fibroblasts)	BrdU	Not Specified	3.6	[11]
HepG2 (Human Hepatocellular Carcinoma)	BrdU	Not Specified	>10	[11]
HepG2 (Human Hepatocellular Carcinoma)	Alamar Blue	Not Specified	435.9	[12]
Caco-2 (Human Colorectal Adenocarcinoma)	Not Specified	72	1.99	[13]
H4IIE (Rat Hepatoma)	Not Specified	Not Specified	~1-2.5	[14] [15]
CCF-STTG1 (Human Astrocytoma)	CCK-8	48	8.9	[12]
PBCEC (Porcine Brain Capillary Endothelial Cells)	CCK-8	48	>5	[12]

Table 2: Membrane Transport and Permeability of **Enniatin B**

Barrier Model	Permeability Metric	Value	Reference(s)
Caco-2 monolayer	Absorption after 4h	>65%	[12]
Porcine buccal mucosa	Steady-state plasma conc.	up to 1.3 mg/L	[12]
Blood-Brain Barrier (in vitro)	Influx Rate	High	[12]
ex vivo human skin	Permeation (kp,v)	9.44×10^{-6} cm/h	[12]

Impact on Cellular Organelles

Enniatin B's ability to disrupt ion homeostasis extends to the membranes of intracellular organelles, leading to significant functional impairments.

Mitochondria

Mitochondria are a primary target of **Enniatin B**. The influx of K⁺ into the mitochondrial matrix, facilitated by **Enniatin B**, leads to:

- Depolarization of the Mitochondrial Membrane Potential ($\Delta\Psi_m$): This disrupts the proton motive force required for ATP synthesis.[\[1\]](#)[\[9\]](#)
- Uncoupling of Oxidative Phosphorylation: The dissipation of the proton gradient uncouples electron transport from ATP production.
- Mitochondrial Swelling: The osmotic imbalance caused by ion influx leads to swelling and potential rupture of the mitochondria.
- Induction of the Mitochondrial Permeability Transition Pore (MPTP): This can trigger the release of pro-apoptotic factors into the cytoplasm.[\[1\]](#)

Lysosomes

Recent studies have indicated that lysosomes are also a target of **Enniatin B**. It has been shown to cause lysosomal membrane permeabilization (LMP).[\[16\]](#)[\[17\]](#) This can lead to the release of lysosomal hydrolases, such as cathepsins, into the cytosol, which can trigger

apoptotic pathways.[18] The mechanism is thought to be related to the destabilization of lysosomal associated membrane proteins (LAMPs).[18]

Cellular Consequences and Signaling Pathways

The membrane-disrupting activities of **Enniatin B** trigger a cascade of cellular events, ultimately leading to cell death and other toxicological outcomes.

Induction of Apoptosis and Necrosis

Enniatin B is a potent inducer of programmed cell death (apoptosis).[1][14] The mitochondrial dysfunction and lysosomal damage it causes are key initiating events. The release of cytochrome c from mitochondria activates the caspase cascade, leading to the execution of the apoptotic program.[9] Specifically, the activation of caspase-3 and -7 has been observed in response to **Enniatin B** treatment.[14] At higher concentrations, **Enniatin B** can also induce necrotic cell death, likely due to a massive loss of membrane integrity and cellular energy depletion.[1]

Oxidative Stress

The disruption of mitochondrial function by **Enniatin B** can lead to an overproduction of reactive oxygen species (ROS).[9] This imbalance between ROS generation and the cell's antioxidant capacity results in oxidative stress, which can damage cellular components such as lipids, proteins, and DNA, further contributing to cytotoxicity.[9]

Modulation of Signaling Pathways

Enniatin B has been shown to influence several key cellular signaling pathways:

- **ERK Pathway:** **Enniatin B** can decrease the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway that is involved in cell proliferation and survival.[14][15]
- **Inflammatory Responses:** In immune cells like macrophages, **Enniatin B** can induce pro-inflammatory responses, potentially through the activation of inflammasomes.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of **Enniatin B** with cellular membranes and its downstream effects.

Measurement of Mitochondrial Membrane Potential ($\Delta\Psi_m$) using TMRM

Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with an intact membrane potential. A decrease in $\Delta\Psi_m$ results in a decrease in TMRM fluorescence.^{[1][9][20]}

Protocol:

- Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dish for microscopy) and allow them to adhere overnight.
- Treatment: Treat cells with the desired concentrations of **Enniatin B** for the specified duration. Include a vehicle control and a positive control for depolarization (e.g., FCCP).
- Staining:
 - Prepare a working solution of TMRM (e.g., 20-100 nM) in a suitable buffer (e.g., HBSS or phenol red-free medium).
 - Remove the treatment medium and wash the cells once with the buffer.
 - Add the TMRM staining solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.^{[1][9]}
- Imaging/Analysis:
 - Microscopy: Image the cells using a fluorescence microscope with appropriate filters (e.g., TRITC or Texas Red). Quantify the fluorescence intensity of individual mitochondria or whole cells.
 - Flow Cytometry: Harvest the cells, resuspend them in the TMRM staining solution, and analyze the fluorescence using a flow cytometer.^[1]

- Data Analysis: Compare the TMRM fluorescence intensity of **Enniatin B**-treated cells to that of the vehicle control. A decrease in fluorescence indicates mitochondrial depolarization.

Assessment of Lysosomal Membrane Permeability using Neutral Red Uptake Assay

Principle: Neutral Red is a weak cationic dye that accumulates in the lysosomes of viable cells. Damage to the lysosomal membrane results in a decreased uptake and retention of the dye.

[\[16\]](#)[\[17\]](#)[\[21\]](#)

Protocol:

- Cell Culture and Treatment: Plate cells in a 96-well plate and treat with **Enniatin B** as described above.
- Staining:
 - Prepare a Neutral Red working solution (e.g., 50 µg/mL) in culture medium.
 - Remove the treatment medium and add the Neutral Red solution to each well.
 - Incubate for 2-3 hours at 37°C.[\[13\]](#)[\[21\]](#)
- Extraction:
 - Remove the Neutral Red solution and wash the cells with PBS.
 - Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.
 - Agitate the plate for 10 minutes to ensure complete solubilization.
- Measurement: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.
- Data Analysis: A decrease in absorbance in **Enniatin B**-treated wells compared to the control indicates lysosomal membrane damage.

Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[\[22\]](#)[\[23\]](#)

Protocol:

- Cell Culture and Treatment: Treat cells with **Enniatin B** to induce apoptosis.
- Cell Harvesting:
 - For suspension cells, collect by centrifugation.
 - For adherent cells, detach using a gentle method (e.g., trypsin-free dissociation buffer) and collect by centrifugation.
- Staining:
 - Wash the cells with cold PBS.
 - Resuspend the cells in 1X Annexin V binding buffer.
 - Add Annexin V-FITC and PI to the cell suspension.
 - Incubate for 15-20 minutes at room temperature in the dark.[\[24\]](#)
- Analysis: Analyze the stained cells by flow cytometry.
 - Live cells: Annexin V-negative, PI-negative.
 - Early apoptotic cells: Annexin V-positive, PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

- Necrotic cells: Annexin V-negative, PI-positive.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[\[10\]](#)[\[14\]](#)[\[25\]](#)

Protocol:

- Cell Culture and Treatment: Plate and treat cells with **Enniatin B**.
- Staining:
 - Prepare a working solution of DCFH-DA (e.g., 10-20 μ M) in serum-free medium or buffer.
 - Remove the treatment medium and load the cells with the DCFH-DA solution.
 - Incubate for 30-60 minutes at 37°C.[\[10\]](#)
- Analysis:
 - Fluorometry/Microscopy: Measure the fluorescence intensity using a microplate reader or fluorescence microscope (excitation ~485 nm, emission ~530 nm).
 - Flow Cytometry: Harvest and analyze the cells by flow cytometry to quantify the percentage of ROS-positive cells.[\[14\]](#)[\[25\]](#)

Caspase-3/7 Activity Assay

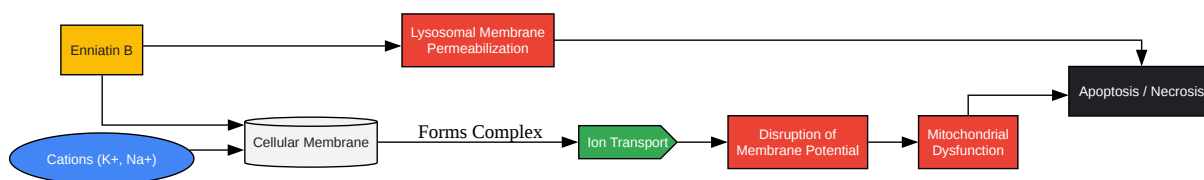
Principle: This assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of the substrate by activated caspase-3/7 releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
[\[16\]](#)[\[17\]](#)[\[18\]](#)

Protocol:

- Cell Culture and Treatment: Plate cells in a white-walled 96-well plate and treat with **Enniatin B**.
- Assay:
 - Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
 - Add the Caspase-Glo® 3/7 Reagent to each well in a volume equal to the culture medium.
[16][17]
 - Mix gently on a plate shaker for 30-60 seconds.
 - Incubate at room temperature for 1-3 hours.
- Measurement: Measure the luminescence using a luminometer.
- Data Analysis: An increase in luminescence in treated cells compared to the control indicates activation of caspase-3/7.

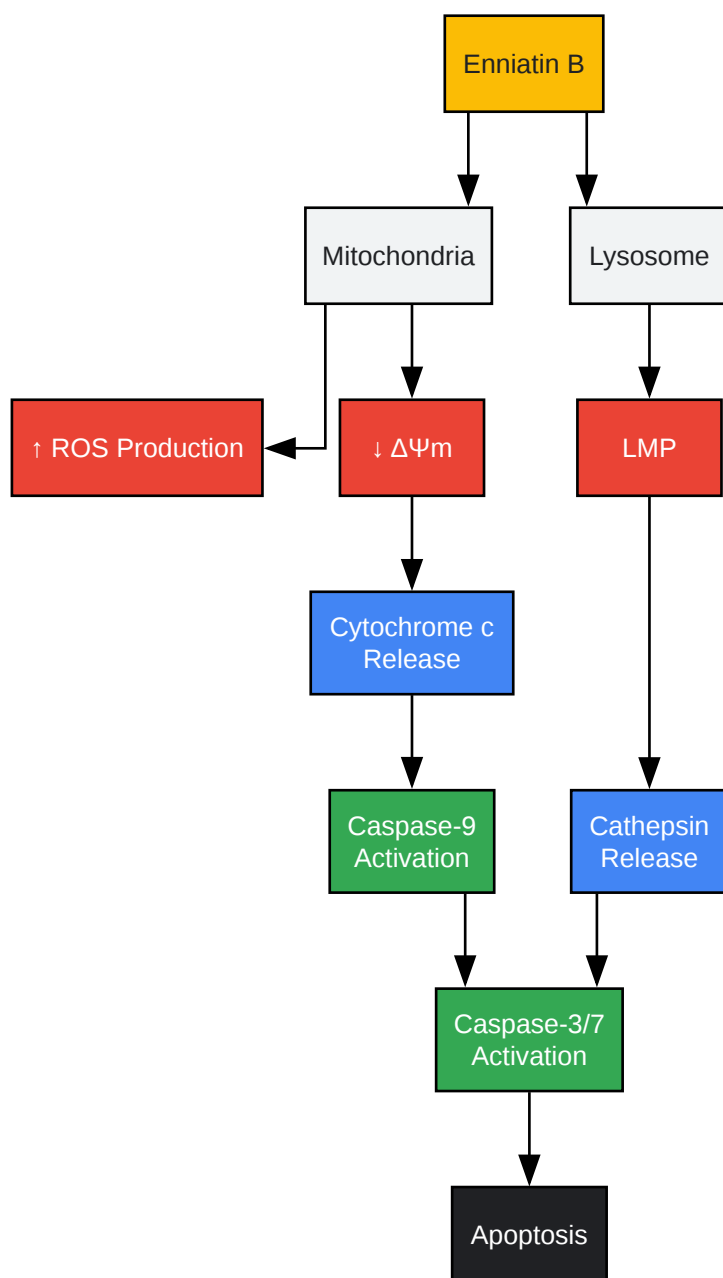
Visualizations

The following diagrams illustrate key pathways and workflows related to the action of **Enniatin B**.



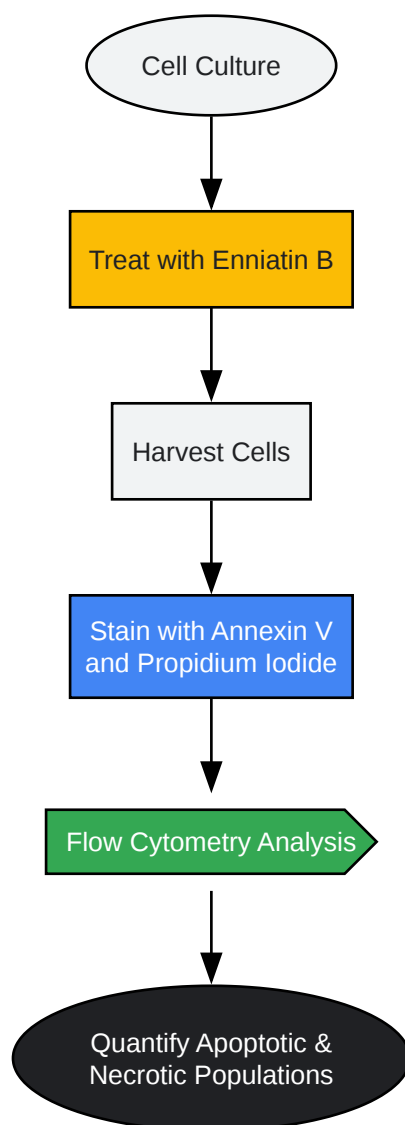
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Caption: Mechanism of **Enniatin B**-induced cytotoxicity.



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Caption: **Enniatin B**-induced apoptotic signaling cascade.



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Caption: Workflow for apoptosis detection by flow cytometry.

Conclusion

Enniatin B's interaction with cellular membranes is a complex process with profound consequences for cell physiology. Its primary role as an ionophore disrupts fundamental ion gradients, leading to mitochondrial and lysosomal dysfunction, oxidative stress, and the activation of cell death pathways. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the toxicological properties of **Enniatin B** and its potential as a therapeutic agent. A deeper understanding of its membrane interactions

will be crucial for developing strategies to mitigate its harmful effects as a food contaminant and for exploring its potential applications in areas such as oncology.

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- To cite this document: BenchChem. [Enniatin B: An In-Depth Technical Guide to its Interaction with Cellular Membranes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191169#enniatin-b-interaction-with-cellular-membranes]

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